![molecular formula C17H16ClN3OS B12272539 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12272539.png)
5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}tiofeno-2-carboxamida es un compuesto sintético que pertenece a la clase de compuestos heterocíclicos. Presenta un anillo de tiofeno sustituido con un grupo carboxamida, un grupo cloro y una porción fenil-etil-pirazol. Este compuesto es de interés debido a sus posibles actividades farmacológicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-cloro-N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}tiofeno-2-carboxamida generalmente involucra múltiples pasos:
Formación de la porción de pirazol: El anillo de pirazol se puede sintetizar haciendo reaccionar 1-metil-1H-pirazol con reactivos apropiados en condiciones controladas.
Adición del grupo fenil-etil: El grupo fenil-etil se introduce a través de una reacción de acoplamiento, a menudo utilizando un método de acoplamiento cruzado catalizado por paladio.
Formación del anillo de tiofeno: El anillo de tiofeno se sintetiza por separado y luego se funcionaliza con un grupo cloro.
Acoplamiento de las porciones: El paso final implica el acoplamiento de la porción de pirazol-fenil-etil con el anillo de tiofeno a través de una reacción de formación de enlace amida, típicamente utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carboxamida, convirtiéndolo en una amina.
Sustitución: El grupo cloro en el anillo de tiofeno se puede sustituir con varios nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como azida de sodio (NaN₃) o tiourea.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas, mejorando la eficiencia de diversas transformaciones orgánicas.
Ciencia de materiales: Se puede incorporar en polímeros para mejorar sus propiedades electrónicas.
Biología
Inhibición enzimática: El compuesto puede actuar como un inhibidor para enzimas específicas, lo que lo hace útil en estudios bioquímicos.
Unión de proteínas: Se puede utilizar para estudiar las interacciones proteína-ligando.
Medicina
Desarrollo de fármacos: Debido a sus posibles actividades farmacológicas, el compuesto es un candidato para el desarrollo de fármacos, particularmente en las áreas de terapias antiinflamatorias y anticancerígenas.
Industria
Agricultura: El compuesto se puede utilizar en el desarrollo de agroquímicos, como herbicidas y pesticidas.
Farmacéuticos: Se puede utilizar como intermedio en la síntesis de diversos agentes farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}tiofeno-2-carboxamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede interactuar con un receptor, modulando sus vías de señalización. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
5-cloro-N-(4-(1,5-(disustituido)-4,5-dihidro-1H-pirazol-3-il)fenil)-2-metoxibenzamida: Este compuesto comparte una estructura similar de pirazol y fenil, pero difiere en el patrón de sustitución y los grupos funcionales.
N’-[(5-cloro-3-metil-1-fenil-1H-pirazol-4-il)metileno] 2/4-hidrazidas sustituidas: Estos compuestos tienen un núcleo de pirazol similar, pero difieren en los grupos funcionales unidos.
Singularidad
5-cloro-N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}tiofeno-2-carboxamida es único debido a su combinación específica de un anillo de tiofeno, una porción de pirazol y un grupo fenil-etil. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C17H16ClN3OS |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
5-chloro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-11-14(10-20-21)13-4-2-12(3-5-13)8-9-19-17(22)15-6-7-16(18)23-15/h2-7,10-11H,8-9H2,1H3,(H,19,22) |
Clave InChI |
BVRJXNOTGPZSAL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


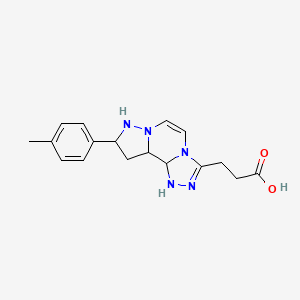
![3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole](/img/structure/B12272471.png)
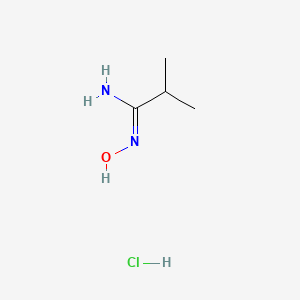
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
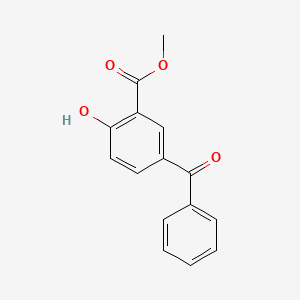
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12272505.png)
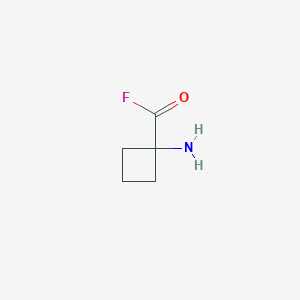
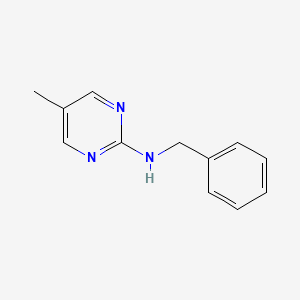
![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B12272537.png)

![5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12272557.png)
